molecular formula C12H6N4O9S B14642138 Benzene, 1,1'-sulfinylbis[2,4-dinitro- CAS No. 52427-27-7

Benzene, 1,1'-sulfinylbis[2,4-dinitro-

Cat. No.: B14642138
CAS No.: 52427-27-7
M. Wt: 382.26 g/mol
InChI Key: LSKNYOCHCCPEJT-UHFFFAOYSA-N
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Description

Benzene, 1,1’-sulfinylbis[2,4-dinitro-] is a chemical compound characterized by the presence of a benzene ring substituted with sulfinyl and dinitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene, 1,1’-sulfinylbis[2,4-dinitro-] typically involves electrophilic aromatic substitution reactions. One common method is the nitration of benzene derivatives, where benzene is treated with concentrated nitric acid in the presence of concentrated sulfuric acid to introduce nitro groups. The sulfinyl group can be introduced through sulfonation reactions, where benzene is reacted with sulfur trioxide and fuming sulfuric acid .

Industrial Production Methods

Industrial production of benzene, 1,1’-sulfinylbis[2,4-dinitro-] follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-sulfinylbis[2,4-dinitro-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzene, 1,1’-sulfinylbis[2,4-dinitro-] has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzene, 1,1’-sulfinylbis[2,4-dinitro-] involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The nitro groups can participate in redox reactions, while the sulfinyl group can undergo various substitution reactions. These interactions can affect molecular pathways and biological processes, making the compound useful in research applications .

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,1’-sulfonylbis[4-chloro-]
  • Benzene, 1,2-dinitro-
  • Benzene, 1,1’-sulfinylbis(methylene)

Uniqueness

Benzene, 1,1’-sulfinylbis[2,4-dinitro-] is unique due to the presence of both sulfinyl and dinitro groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

52427-27-7

Molecular Formula

C12H6N4O9S

Molecular Weight

382.26 g/mol

IUPAC Name

1-(2,4-dinitrophenyl)sulfinyl-2,4-dinitrobenzene

InChI

InChI=1S/C12H6N4O9S/c17-13(18)7-1-3-11(9(5-7)15(21)22)26(25)12-4-2-8(14(19)20)6-10(12)16(23)24/h1-6H

InChI Key

LSKNYOCHCCPEJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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